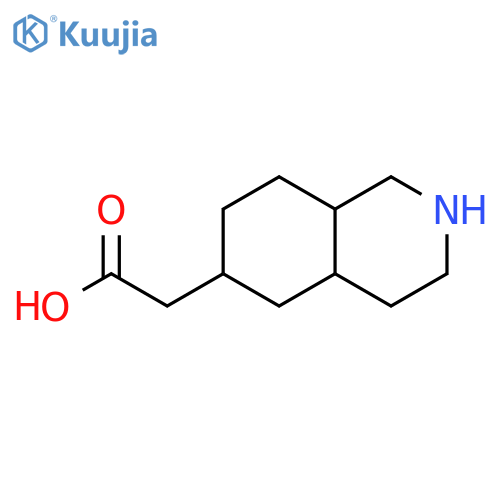Cas no 2253630-71-4 (6-Isoquinolineacetic acid, decahydro-)

2253630-71-4 structure
商品名:6-Isoquinolineacetic acid, decahydro-
6-Isoquinolineacetic acid, decahydro- 化学的及び物理的性質
名前と識別子
-
- 6-Isoquinolineacetic acid, decahydro-
- 2-(decahydroisoquinolin-6-yl)acetic acid
- 2253630-71-4
- EN300-6490824
-
- インチ: 1S/C11H19NO2/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8/h8-10,12H,1-7H2,(H,13,14)
- InChIKey: WVMUWZVCIPXQEG-UHFFFAOYSA-N
- ほほえんだ: C1C2C(CC(CC(O)=O)CC2)CCN1
計算された属性
- せいみつぶんしりょう: 197.141578849g/mol
- どういたいしつりょう: 197.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.056±0.06 g/cm3(Predicted)
- ふってん: 353.1±15.0 °C(Predicted)
- 酸性度係数(pKa): 4.65±0.10(Predicted)
6-Isoquinolineacetic acid, decahydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6490824-0.5g |
2-(decahydroisoquinolin-6-yl)acetic acid |
2253630-71-4 | 95.0% | 0.5g |
$933.0 | 2025-03-15 | |
| Enamine | EN300-6490824-2.5g |
2-(decahydroisoquinolin-6-yl)acetic acid |
2253630-71-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
| Enamine | EN300-6490824-0.1g |
2-(decahydroisoquinolin-6-yl)acetic acid |
2253630-71-4 | 95.0% | 0.1g |
$855.0 | 2025-03-15 | |
| Enamine | EN300-6490824-1.0g |
2-(decahydroisoquinolin-6-yl)acetic acid |
2253630-71-4 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
| Enamine | EN300-6490824-10.0g |
2-(decahydroisoquinolin-6-yl)acetic acid |
2253630-71-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 | |
| Enamine | EN300-6490824-0.05g |
2-(decahydroisoquinolin-6-yl)acetic acid |
2253630-71-4 | 95.0% | 0.05g |
$816.0 | 2025-03-15 | |
| Enamine | EN300-6490824-5.0g |
2-(decahydroisoquinolin-6-yl)acetic acid |
2253630-71-4 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
| Enamine | EN300-6490824-0.25g |
2-(decahydroisoquinolin-6-yl)acetic acid |
2253630-71-4 | 95.0% | 0.25g |
$893.0 | 2025-03-15 |
6-Isoquinolineacetic acid, decahydro- 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
2253630-71-4 (6-Isoquinolineacetic acid, decahydro-) 関連製品
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
